molecular formula C20H16N4O3S B2884953 Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1207044-40-3

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2884953
CAS No.: 1207044-40-3
M. Wt: 392.43
InChI Key: ZDZRPQXLPZECRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a thiazole core linked to a benzoate ester and a 2-methylimidazo[1,2-a]pyridine carboxamide moiety. This structure integrates multiple pharmacophoric elements: the imidazopyridine ring is associated with bioactivity in neurological and oncological targets, while the thiazole and benzoate groups enhance solubility and metabolic stability .

Properties

IUPAC Name

methyl 4-[2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-17(24-10-4-3-5-16(24)21-12)18(25)23-20-22-15(11-28-20)13-6-8-14(9-7-13)19(26)27-2/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZRPQXLPZECRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound features a thiazole moiety linked to an imidazo[1,2-a]pyridine structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the thiazole component can be synthesized through reactions involving carboxylic acids and amines under specific conditions using coupling agents like EDC and HOBt .

Anticancer Properties

Research indicates that compounds containing imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer properties. For example, derivatives of this scaffold have shown activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Table 1: Summary of Anticancer Activities

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0PI3K/Akt pathway inhibition
Compound BA549 (Lung)3.5Induction of apoptosis via caspase activation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated moderate to excellent activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Screening

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLModerate
Escherichia coli4 µg/mLGood
Pseudomonas aeruginosa16 µg/mLModerate

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Imidazo[1,2-a]pyridine Core : This core is crucial for anticancer activity as it interacts with specific biological targets involved in cell signaling.
  • Thiazole Ring : Known for its broad range of biological activities, the thiazole moiety enhances the compound's overall efficacy.

Research has shown that modifications to either the imidazo or thiazole components can significantly alter the compound's biological profile, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Antitumor Activity in Vivo :
    A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The observed effects were attributed to the compound's ability to induce apoptosis in cancer cells.
  • Antimicrobial Efficacy :
    In vitro studies revealed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggest potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinoline and Piperazine-Based Derivatives

describes compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and halogen-substituted variants (C2–C7). These share the methyl benzoate group but replace the thiazole-imidazopyridine core with a quinoline-piperazine scaffold. Key differences include:

  • Core Heterocycles: The target compound uses a thiazole-imidazopyridine system, whereas C1–C7 employ quinoline, which is larger and more planar. This may reduce steric hindrance in binding interactions for the quinoline derivatives .

Thiazole-Containing Piperazine Derivatives

highlights compounds like Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) . These feature a thiazole ring and piperazine linker but differ in:

  • Functional Groups: The target compound uses a carboxamide linkage to imidazopyridine, whereas 10d–10f employ ureido groups. Ureido moieties are known to improve hydrogen-bonding capacity, which may enhance target affinity in pesticidal applications .
  • Synthetic Yields : Compounds 10d–10f exhibit high yields (89.1–93.4%), suggesting efficient synthetic routes for thiazole-piperazine derivatives. The target compound’s synthesis efficiency remains unverified but may benefit from similar methodologies .

Benzoate Esters in Agrochemicals

–5 lists pesticidal benzoate esters like tribenuron methyl and haloxyfop-methyl, which share the methyl benzoate group but incorporate sulfonylurea or aryloxypropanoate functionalities. Key contrasts include:

  • Bioactivity Mechanisms : Tribenuron methyl acts as an acetolactate synthase inhibitor, whereas the target compound’s imidazopyridine-thiazole core may target insect nicotinic acetylcholine receptors or fungal enzymes .

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Yield/Data Potential Application
Target Compound Thiazole-imidazopyridine Methyl benzoate, carboxamide N/A Therapeutics/Agrochemicals
C1–C7 () Quinoline-piperazine Halogens, CH₃O, CF₃ 1H NMR, HRMS Anticancer/antimicrobial
10d–10f () Thiazole-piperazine Trifluoromethyl, ureido 89.1–93.4% yield Pesticides
Tribenuron methyl () Benzoate-sulfonylurea CF₃, triazine N/A Herbicide

Research Implications and Gaps

  • Synthetic Optimization : The high yields of C1–C7 and 10d–10f suggest that the target compound’s synthesis could employ crystallization in ethyl acetate or piperazine-based coupling reactions .
  • Bioactivity Screening : While pesticidal benzoates (–5) highlight the role of electron-withdrawing groups, the target compound’s imidazopyridine-thiazole core warrants evaluation against kinase or protease targets common in drug discovery .
  • Spectroscopic Data : Future work should include 1H NMR and HRMS characterization to confirm structural integrity, following protocols from .

Q & A

Q. What synthetic routes are optimal for preparing Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate?

The synthesis typically involves multi-step reactions, including cyclization, coupling, and esterification. For example, imidazo[1,2-a]pyridine derivatives can be synthesized via oxidative amination using catalysts like MIL-68(In), achieving yields up to 75% under air and optimized conditions (e.g., solvent choice, temperature control) . Key intermediates, such as (E)-methyl 4-(2-nitrovinyl)benzoate, are critical for constructing the imidazo[1,2-a]pyridine core. Post-synthetic modifications (e.g., thiazole coupling) require precise stoichiometry and purification via column chromatography to ensure purity >95% .

Q. How can the structural integrity of this compound be validated?

Advanced analytical techniques are essential:

  • X-ray crystallography : Determines bond lengths, angles, and 3D conformation of the imidazo[1,2-a]pyridine and thiazole moieties .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions, particularly the methyl ester and carboxamido groups .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula and isotopic patterns, ensuring no synthetic byproducts .

Q. What safety precautions are necessary during handling?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP standards). Researchers must:

  • Use PPE (gloves, lab coats, respirators) in fume hoods.
  • Avoid solvent incompatibilities (e.g., strong acids/bases) that may degrade the ester group.
  • Follow emergency protocols for spills (neutralize with inert absorbents) and store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does structural modification of the imidazo[1,2-a]pyridine core affect biological activity?

Isosteric replacements (e.g., trifluoromethyl vs. methyl groups) and scaffold substitutions (e.g., quinoline vs. imidazo[1,2-a]pyridine) significantly alter target binding. For example:

ModificationImpact
2-Methyl group replacement (CF3_3)Enhances metabolic stability but reduces solubility
Thiazole substitution with triazoleImproves antimicrobial activity via increased π-π stacking
Comparative assays (e.g., enzyme inhibition, cell viability) and molecular docking are critical for evaluating these effects .

Q. What in vitro/in vivo models are suitable for studying its pharmacological potential?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Synergistic studies with cisplatin may reveal adjuvant effects .
  • Anti-inflammatory activity : LPS-induced macrophage models (e.g., RAW 264.7) quantify TNF-α/IL-6 suppression .
  • Pharmacokinetics : Rodent models assess bioavailability, with LC-MS/MS monitoring plasma concentrations and metabolite formation .

Q. How can researchers resolve contradictions in reported biological data?

Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or structural analogs. Strategies include:

  • Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false positives.
  • Structural analogs : Compare with derivatives like Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate to isolate functional group contributions .
  • Target profiling : Use CRISPR-Cas9 knockout models to confirm mechanism of action .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Heterogeneous catalysts (e.g., MIL-68(In)) improve reaction efficiency and reduce purification steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Process monitoring : In-line FTIR or HPLC tracks reaction progress, minimizing side-product formation .

Q. How can computational tools aid in SAR studies?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substitutions for improved binding .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., kinase domains) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.